molecular formula C21H25ClN2O4S B11351178 1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11351178
M. Wt: 437.0 g/mol
InChI Key: CQQWGKVRNRWVBS-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the attachment of the chlorophenyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using reagents such as methanesulfonyl chloride.

    Attachment of the Chlorophenyl Group: This can be done through substitution reactions, where a chlorophenyl group is introduced to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-15-6-7-20(28-2)19(12-15)23-21(25)17-8-10-24(11-9-17)29(26,27)14-16-4-3-5-18(22)13-16/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,23,25)

InChI Key

CQQWGKVRNRWVBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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